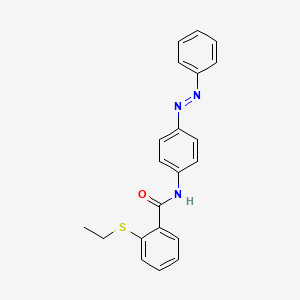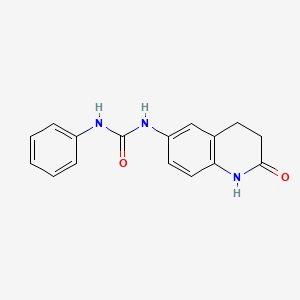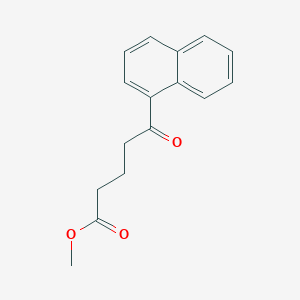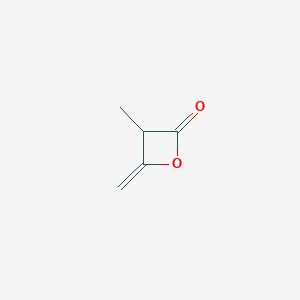
(E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core with an ethylthio group and a phenyldiazenyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Formation of the Phenyldiazenyl Group: This can be achieved through a diazotization reaction where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with a phenol or aniline derivative to form the phenyldiazenyl group.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction where a thiol reacts with an alkyl halide.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction where an amine reacts with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
(E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of dyes, pigments, and other materials.
作用机制
The mechanism of action of (E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The ethylthio and phenyldiazenyl groups can play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide
- (E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)acetamide
Uniqueness
(E)-2-(ethylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to the presence of both the ethylthio and phenyldiazenyl groups, which can impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence its reactivity, stability, and interaction with biological targets.
属性
CAS 编号 |
1007256-17-8 |
|---|---|
分子式 |
C21H19N3OS |
分子量 |
361.5 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C21H19N3OS/c1-2-26-20-11-7-6-10-19(20)21(25)22-16-12-14-18(15-13-16)24-23-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,22,25) |
InChI 键 |
GMPUPHFMKJQGKJ-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)

![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)



![5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14139118.png)

![2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B14139124.png)


![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
